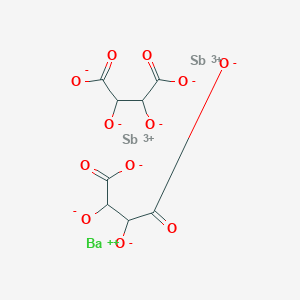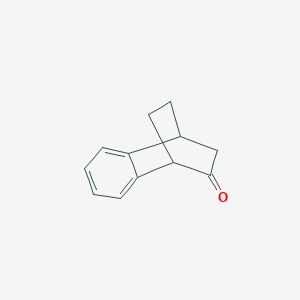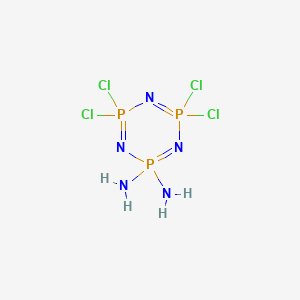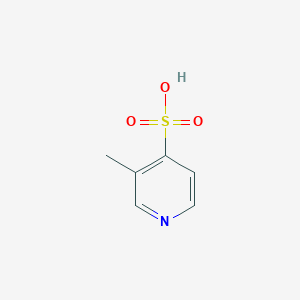
Phosphorin, 2,4,6-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorin, 2,4,6-triphenyl-, also known as triphenylphosphine oxide, is a chemical compound that has been widely used in chemical synthesis and as a reagent in organic chemistry. It is a white crystalline powder that is soluble in organic solvents such as benzene and chloroform. In
Mécanisme D'action
The mechanism of action of phosphorin depends on the specific reaction it is involved in. As an oxidizing agent, it can transfer an oxygen atom to a substrate, resulting in the formation of a new bond. As a reducing agent, it can donate an electron to a substrate, resulting in the reduction of a functional group. As a ligand, it can coordinate to a metal center, stabilizing the transition state and facilitating the reaction.
Effets Biochimiques Et Physiologiques
Phosphorin has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphorin has several advantages as a reagent in lab experiments. It is relatively cheap and easy to obtain, and it is stable under normal laboratory conditions. It is also versatile and can be used in a wide range of reactions. However, it has some limitations as well. It can be toxic and should be handled with care. It can also be difficult to remove from reaction mixtures, and it can interfere with some analytical techniques.
Orientations Futures
There are many possible future directions for research involving phosphorin. One area of interest is the development of new synthetic methods using phosphorin as a reagent. Another area is the investigation of its biological effects and potential therapeutic applications. Additionally, there is potential for the development of new analytical techniques using phosphorin as a probe or quencher. Finally, there is interest in exploring the use of phosphorin in materials science, such as in the synthesis of new polymers or nanomaterials.
Conclusion
In conclusion, phosphorin, 2,4,6-triphenyl-, is a versatile reagent that has been widely used in chemical synthesis and scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research continues, it is likely that new applications and uses for phosphorin will be discovered.
Méthodes De Synthèse
Phosphorin can be synthesized by the oxidation of Phosphorin, 2,4,6-triphenyl-sphine with various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and peracetic acid. The reaction usually takes place in an organic solvent such as dichloromethane or ether, and the product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Phosphorin has been widely used in scientific research as a reagent in organic chemistry. It is commonly used as a mild oxidizing agent, a reducing agent, and a ligand in transition metal catalysis. It has also been used as a probe in NMR spectroscopy and as a fluorescence quencher in biochemistry.
Propriétés
Numéro CAS |
13497-36-4 |
|---|---|
Nom du produit |
Phosphorin, 2,4,6-triphenyl- |
Formule moléculaire |
C23H17P |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2,4,6-triphenylphosphinine |
InChI |
InChI=1S/C23H17P/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H |
Clé InChI |
SPVWSVYJPGRPFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
13497-36-4 |
Synonymes |
2,4,6-Triphenylphosphorin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)









